Researchers require consistent, well-characterized β-carbolines to avoid variability from crude extracts or free-base instability. Harmaline hydrochloride dihydrate solves this as a stabilized, >98% HPLC reference standard.
- **Selective MAO-A inhibitor** (~25,000-fold over MAO-B).
- **Pharmacological tool** for acute tremor induction in rodents (e.g., 30 mg/kg IP).
- **Analytical standard** for LC-MS/MS, HPLC-DAD.
- **Biological probe** for NO-dependent vasorelaxation studies.
Supplied as a defined dihydrate salt ensuring batch-to-batch reproducibility.
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
CAS No.6027-98-1
Cat. No.B008384
⚠ Attention: For research use only. Not for human or veterinary use.
Harmaline Hydrochloride Dihydrate: Standardized Alkaloid for Research
Harmaline hydrochloride dihydrate is a high-purity, hydrated hydrochloride salt of the naturally occurring β-carboline alkaloid harmaline [1]. As a fully characterized and stabilized form, it is supplied as an analytical reference standard with typical HPLC purity exceeding 98% [2], making it the preferred choice for quantitative and reproducible research over crude plant extracts or less stable free-base preparations. Harmaline functions as a potent, reversible, and highly selective inhibitor of monoamine oxidase A (MAO-A) and is widely employed as a pharmacological tool to induce rhythmic neuronal firing in the inferior olivary nucleus, serving as a key animal model for essential tremor [3].
Standardized formHydrated hydrochloride salt supports batch consistency and reproducible quantification
Analytical referenceHigh-purity, HPLC-verified standard for alkaloid quantification workflows
MAO-A tool compoundSelective MAO-A inhibitor for neuropharmacology pathway studies
Tremor model inductionEstablished research tool for inducing rhythmic inferior olive firing in rodent models
[1] Herraiz T, González D, Ancín-Azpilicueta C, Arán VJ, Guillén H. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO). Food Chem Toxicol. 2010;48(3):839-845. doi:10.1016/j.fct.2009.12.019. View Source
[3] Handforth A. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor. Tremor Other Hyperkinet Mov (N Y). 2012;2:tre-02-92-769-1. doi:10.7916/D89K48X2. View Source
Substituting harmaline with structurally similar β-carboline alkaloids like harmine or harmalol introduces significant variability in key research parameters, including enzyme inhibition potency, selectivity profile, and in vivo pharmacokinetics [1]. While all three alkaloids inhibit MAO-A, their IC50 values and target specificity differ markedly, directly impacting the interpretation of experimental results. For instance, harmine exhibits a distinct DYRK1A/MAO-A inhibition ratio and different metabolic stability, whereas harmalol lacks the endothelium-dependent vasorelaxant activity characteristic of harmaline [2][3]. The use of a precisely defined, high-purity salt form like harmaline hydrochloride dihydrate ensures batch-to-batch consistency, eliminates variability from undefined plant extracts, and is essential for generating reproducible, quantitative data in fields ranging from neuropharmacology to analytical chemistry.
Analog enzyme inhibition profile
Harmine or harmalol show differing MAO-A IC50 values and DYRK1A/MAO-A inhibition ratios, which may alter assay interpretation.
Vascular mechanism divergence
Harmalol lacks endothelium-dependent vasorelaxation, limiting direct substitution for NO signaling pathway studies.
Tremorogenic specificity
NMDA receptor inverse agonism is not established for other β-carbolines or MAO inhibitors, so tremor model reliability may not transfer.
[1] Li S, Zhang Y, Deng G, et al. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2. Front Pharmacol. 2017;8:660. doi:10.3389/fphar.2017.00660. View Source
[2] Shi CC, Liao JF, Chen CF. Comparative study on the vasorelaxant effects of three harmala alkaloids in vitro. Jpn J Pharmacol. 2001;85(3):299-305. doi:10.1254/jjp.85.299. View Source
[3] Tarpley M, Oladapo HO, Streblow D, et al. Identification of harmine and β-carboline analogs from a high-throughput screen of an FDA-approved drug library; a strategy to target DYRK1A. PLoS One. 2021;16(8):e0256327. doi:10.1371/journal.pone.0256327. View Source
Harmaline Hydrochloride Dihydrate: Evidence for Selection
MAO-A Inhibition: Potency vs. Harmalol
In a direct comparative study using a human MAO-A enzymatic assay, harmaline demonstrated significantly higher potency than its primary metabolite, harmalol [1].
MAO-A inhibitionHead-to-head
Harmaline IC50 = 0.09 µM vs Harmalol IC50 = 0.66 µM (7.3-fold more potent)
Supports MAO-A pathway inhibition interpretation
Potency difference may affect concentration selection in enzyme assays
This 7.3-fold potency difference is critical for in vitro studies, as using harmalol would require significantly higher concentrations to achieve the same level of MAO-A inhibition, potentially introducing off-target effects and confounding data interpretation.
[1] Tarpley M, Oladapo HO, Streblow D, et al. Identification of harmine and β-carboline analogs from a high-throughput screen of an FDA-approved drug library; a strategy to target DYRK1A. PLoS One. 2021;16(8):e0256327. doi:10.1371/journal.pone.0256327. Table 2. View Source
Vasorelaxation: Endothelium-Dependent Action vs. Harmalol
In a head-to-head comparison using isolated rat thoracic aorta, harmaline and harmine exhibited endothelium-dependent vasorelaxant effects, whereas harmalol's effect was independent of the endothelium [1].
Endothelium-dependent (attenuated by endothelium removal or NO synthase inhibition)
Comparator Or Baseline
Harmalol: Endothelium-independent (not affected by endothelium removal or NO synthase inhibition)
Quantified Difference
Qualitative mechanistic difference; harmaline and harmine increased NO release, harmalol did not
Conditions
Isolated rat thoracic aorta precontracted by phenylephrine or KCl
Why This Matters
This functional divergence means that harmaline and harmalol are not interchangeable tools for studying vascular biology. Harmaline, unlike harmalol, can be used to probe NO-dependent pathways, making it the correct choice for experiments focused on endothelial cell signaling.
Vascular BiologyEndothelial FunctionNitric Oxide
[1] Shi CC, Liao JF, Chen CF. Comparative study on the vasorelaxant effects of three harmala alkaloids in vitro. Jpn J Pharmacol. 2001;85(3):299-305. doi:10.1254/jjp.85.299. View Source
MAO-A Selectivity Over MAO-B
Harmaline exhibits an extremely high degree of selectivity for the MAO-A isozyme over MAO-B, a defining characteristic that distinguishes it from other MAO inhibitors [1].
Harmaline is ~25,000-fold more selective for MAO-A. Its selectivity ratio (MAO-B/MAO-A) is roughly 25,000, compared to approximately 10-fold for tetrahydro-β-carboline and harmane.
Conditions
In vitro enzyme inhibition assays using 14C-tryptamine (MAO-A) and 14C-β-phenylethylamine (MAO-B) as substrates
Why This Matters
This extreme selectivity window ensures that at concentrations sufficient to fully inhibit MAO-A, harmaline exhibits negligible activity against MAO-B. This allows researchers to attribute observed biological effects specifically to MAO-A inhibition without the confounding variable of simultaneous MAO-B blockade, a critical advantage in neuropharmacology and behavioral studies.
Enzyme SelectivityMAO-BOff-Target Effects
[1] Ulus IH, Maher TJ, Wurtman RJ. Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors. Biochem Pharmacol. 2000;59(12):1611-1621. doi:10.1016/S0006-2952(00)00291-8. Table 1. View Source
NMDA Receptor Inverse Agonism
Harmaline possesses a unique pharmacological action as an inverse agonist at the NMDA receptor, a mechanism not shared by all β-carboline analogs, which underpins its specific use as a tremorogenic agent [1][2].
NMDA receptor actionClass-level
Inverse agonist; induces tremor in mice at 30 mg/kg; not shared by all analogs
Reported mechanism context for tremor model induction
Data to verify for direct analog comparisons
NMDA ReceptorNeuropharmacologyTremor Model
Evidence Dimension
Induction of tremor via NMDA receptor
Target Compound Data
Induces tremor in mice at 30 mg/kg; acts as an inverse agonist at NMDA receptors
Comparator Or Baseline
Other MAO-A inhibitors (e.g., moclobemide) or β-carbolines (e.g., harmane): Not established as NMDA receptor inverse agonists
Quantified Difference
This is a qualitative, mechanism-based distinction
Conditions
In vivo mouse model; binding assays
Why This Matters
This unique mechanism of action is why harmaline is the standard compound for establishing animal models of essential tremor. Substituting another MAO inhibitor or β-carboline would not reliably produce the specific rhythmic inferior olivary neuronal firing that defines this widely used experimental model.
[2] Handforth A. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor. Tremor Other Hyperkinet Mov (N Y). 2012;2:tre-02-92-769-1. doi:10.7916/D89K48X2. View Source
DYRK1A/MAO-A Dual Inhibition Profile
Harmaline exhibits a significantly different dual-inhibition profile compared to its close analog harmine, as shown by the ratio of their IC50 values for DYRK1A and MAO-A [1].
DYRK1A/MAO-A profileHead-to-head
Harmaline DYRK1A:MAO-A ratio = 26.1 vs Harmine ratio = 1.2 (>21-fold higher)
Supports MAO-A-dominant pathway studies; dual inhibition profile differs from harmine
Relevant for polypharmacology assay design
PolypharmacologyKinase InhibitionDrug Discovery
Evidence Dimension
Ratio of DYRK1A IC50 to MAO-A IC50
Target Compound Data
DYRK1A:MAO-A IC50 Ratio = 26.1
Comparator Or Baseline
Harmine: DYRK1A:MAO-A IC50 Ratio = 1.2
Quantified Difference
Harmaline's ratio is >21-fold higher than harmine's
Conditions
In vitro enzyme inhibition assays for human MAO-A and DYRK1A
Why This Matters
This stark difference in polypharmacology means that harmaline and harmine are not functionally equivalent in systems where DYRK1A signaling is relevant. Researchers investigating the interplay between MAO-A and DYRK1A must select harmaline to ensure a clean, MAO-A-dominant effect, while harmine's more balanced dual inhibition could produce different and potentially confounding biological outcomes.
PolypharmacologyKinase InhibitionDrug Discovery
[1] Tarpley M, Oladapo HO, Streblow D, et al. Identification of harmine and β-carboline analogs from a high-throughput screen of an FDA-approved drug library; a strategy to target DYRK1A. PLoS One. 2021;16(8):e0256327. doi:10.1371/journal.pone.0256327. Table 2. View Source
Harmaline Hydrochloride Dihydrate: Defined Applications
Essential Tremor Rodent Model
Harmaline hydrochloride dihydrate is the definitive pharmacological tool for inducing an acute, reversible tremor in rodents that closely mimics the pathology of human essential tremor. As supported by its mechanism as an NMDA receptor inverse agonist and its induction of rhythmic firing in the inferior olive, a single intraperitoneal dose (e.g., 30 mg/kg in mice) reliably generates the tremor phenotype [1][2]. Its high MAO-A selectivity ensures that the observed effects are not confounded by MAO-B inhibition, making it an essential reagent for studies investigating the neuroanatomical and neurochemical basis of tremor and for screening potential anti-tremor therapeutics.
Harmala Alkaloid Quantification Standard
Harmaline hydrochloride dihydrate, supplied with a typical purity of >98% as verified by HPLC, is the required standard for developing and validating quantitative analytical methods [1]. This high-purity, stable salt form is essential for accurately quantifying harmaline content in botanical raw materials (e.g., Peganum harmala seeds), plant extracts, traditional medicine formulations, and biological samples using techniques like HPLC-DAD, LC-MS/MS, or CE-UV. Unlike a less pure or undefined reference, it provides the analytical fidelity necessary for regulatory compliance, quality control, and reproducible pharmacokinetic/toxicokinetic studies.
Endothelium-Dependent Vasorelaxation & NO Signaling
For researchers studying vascular biology, harmaline is the β-carboline of choice for probing NO-dependent vasorelaxation pathways. Direct comparative studies have established that harmaline's vasorelaxant effect is mediated through actions on endothelial cells to release nitric oxide (NO), a property not shared by harmalol [1]. This defined mechanism allows investigators to use harmaline as a chemical probe to dissect endothelium-dependent and -independent signaling pathways, examine calcium channel regulation in vascular smooth muscle, and study endothelial dysfunction in various disease models.
MAO-A Function in Neuropharmacology & Behavior
The extreme MAO-A selectivity of harmaline (~25,000-fold over MAO-B) makes it an unparalleled tool for dissecting the specific role of this isozyme in the central nervous system [1]. Researchers investigating the effects of MAO-A inhibition on neurotransmitter levels (e.g., serotonin, norepinephrine), behavior, neuroprotection, or psychiatric disease models require this degree of selectivity to draw clear, unambiguous conclusions. Using a less selective analog like harmane would introduce MAO-B inhibition as a significant confounding variable, potentially obscuring or misinterpreting the results.
Application
Selection Property
Validation Focus
Tremor model induction (rodent)
NMDA inverse agonism and rhythmic firing induction
[2] Handforth A. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor. Tremor Other Hyperkinet Mov (N Y). 2012;2:tre-02-92-769-1. doi:10.7916/D89K48X2. View Source
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